An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Cyclopropanes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles. Fluorine, with its unique electronic properties, can modulate pKa, enhance metabolic stability, and improve membrane permeability. The cyclopropane ring, a small, rigid carbocycle, serves as a versatile bioisostere for various functional groups, offering conformational constraint and novel structural diversity. The convergence of these two motifs in compounds like 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid presents a compelling area of investigation for medicinal chemists.
Predicted Physicochemical Profile
The introduction of a 2-fluoroethyl group to the cyclopropanecarboxylic acid scaffold is anticipated to significantly influence its physicochemical properties. The following table summarizes the predicted values for 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid, alongside experimental data for the parent compound, cyclopropanecarboxylic acid, for comparative analysis.
| Property | Predicted Value for 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid | Experimental Value for Cyclopropanecarboxylic acid | Rationale for Prediction |
| Molecular Formula | C6H9FO2 | C4H6O2 | Direct calculation from structure. |
| Molecular Weight | 132.13 g/mol [1] | 86.09 g/mol [5] | Direct calculation from structure. |
| Melting Point (°C) | Predicted: 25 - 45 | 18.5[5] | The larger, more complex structure with potential for altered crystal packing compared to the parent compound may lead to a higher melting point. However, the flexible ethyl chain could also disrupt efficient packing, keeping the melting point relatively low. |
| Boiling Point (°C) | Predicted: > 200 | 183[6] | The increased molecular weight and potential for dipole-dipole interactions from the C-F bond would be expected to raise the boiling point significantly compared to the parent acid. |
| Aqueous Solubility | Predicted: Moderately Soluble | Soluble | The carboxylic acid group confers water solubility through hydrogen bonding.[7] The introduction of the fluoroethyl group increases lipophilicity, likely reducing solubility compared to the highly soluble parent acid. |
| pKa | Predicted: 4.5 - 4.8 | 4.65[5] | The electron-withdrawing effect of the fluorine atom is expected to slightly increase the acidity of the carboxylic acid, but its distance from the carboxyl group (beta-position) will mitigate this effect, resulting in a pKa value close to that of the parent acid. Carboxylic acids generally have pKa values in the range of 4-5.[8][9] |
| LogP (Octanol-Water Partition Coefficient) | Predicted: 0.8 - 1.2 | 0.63[6][10] | The addition of the ethyl group will increase the lipophilicity of the molecule. The fluorine atom will have a modest additive effect on lipophilicity. This will result in a higher LogP value compared to cyclopropanecarboxylic acid, indicating a greater preference for the lipid phase. |
Experimental Determination of Physicochemical Properties
To move beyond prediction and obtain concrete data, the following experimental protocols are recommended. These methods are standard in the pharmaceutical industry and provide reliable, reproducible results.
I. Determination of Aqueous Solubility
The equilibrium solubility of a compound is a critical parameter influencing its absorption and formulation. A common and straightforward method is the shake-flask technique followed by quantitative analysis.
Protocol: Shake-Flask Method for Aqueous Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial.
-
Seal the vial and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid is essential to ensure saturation.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (e.g., 0.22 µm) is recommended.
-
-
Quantification:
-
Accurately dilute the supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.
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Diagram: Workflow for Aqueous Solubility Determination
Caption: Shake-flask solubility determination workflow.
II. Determination of pKa (Acid Dissociation Constant)
The pKa is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for determining the pKa of weak acids.[3][4][11]
Protocol: pKa Determination by Potentiometric Titration
-
Instrument Calibration:
-
Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
-
Sample Preparation:
-
Accurately weigh a sample of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent such as methanol or DMSO may be used if aqueous solubility is low, but the pKa value will be for that specific solvent system.
-
-
Titration:
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve.
-
Alternatively, the equivalence point can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
Diagram: Logic of pKa Determination via Titration
Caption: Conceptual flow of pKa determination.
III. Determination of LogP (Octanol-Water Partition Coefficient)
LogP is the measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental LogP determination.[12]
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This is crucial for accurate results.
-
-
Partitioning:
-
Dissolve a known amount of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid in one of the pre-saturated phases (e.g., water).
-
Add an equal volume of the other pre-saturated phase to a separation funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
-
Sample Collection and Analysis:
-
Carefully collect samples from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient: LogP = log10([Compound]octanol / [Compound]aqueous).
-
Diagram: Experimental Workflow for LogP Determination
Caption: Shake-flask method for LogP determination.
Synthesis Outline
While a detailed synthetic procedure is beyond the scope of this guide, a plausible route to 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid can be envisioned based on established methodologies for the synthesis of functionalized cyclopropanes.[13] A potential approach could involve the cyclopropanation of a suitable α,β-unsaturated ester, followed by functional group manipulations to introduce the 2-fluoroethyl side chain and subsequent hydrolysis to the desired carboxylic acid. The synthesis of related fluorinated cyclopropanecarboxylic acids has been reported in the patent literature, providing further avenues for exploration.[14]
Conclusion
1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid represents a molecule of significant interest at the intersection of fluorine chemistry and strained ring systems, two areas of high relevance to contemporary drug discovery. Although experimental data on its physicochemical properties are sparse, this guide provides a robust framework for its characterization. The predicted properties—moderate solubility, a pKa typical of carboxylic acids, and increased lipophilicity compared to its parent structure—suggest a compound with drug-like potential. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine these critical parameters, thereby enabling a data-driven approach to its evaluation in drug development programs. The validation of these properties is an essential next step in unlocking the potential of this and similar fluorinated cyclopropane building blocks.
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